N-(3-fluorophenyl)-2-{1-(3-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide
Overview
Description
N-(3-fluorophenyl)-2-{1-(3-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide is a complex organic compound characterized by the presence of multiple fluorophenyl groups and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{1-(3-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-fluoroaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 3-fluorobenzylamine and 2-fluorophenylacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-{1-(3-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Halogenation and nitration reactions can introduce additional functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
N-(3-fluorophenyl)-2-{1-(3-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{1-(3-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a particular enzyme’s active site, altering its activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-{1-(3-chlorophenyl)-3-[2-(2-chlorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide
- N-(3-bromophenyl)-2-{1-(3-bromophenyl)-3-[2-(2-bromophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide
Uniqueness
N-(3-fluorophenyl)-2-{1-(3-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide is unique due to the presence of multiple fluorine atoms, which impart distinct electronic properties and influence its reactivity and interactions with biological targets. This fluorination can enhance the compound’s stability, bioavailability, and binding affinity compared to its chlorinated or brominated analogs.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[1-(3-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O3/c26-17-6-3-8-19(13-17)29-23(32)15-22-24(33)31(20-9-4-7-18(27)14-20)25(34)30(22)12-11-16-5-1-2-10-21(16)28/h1-10,13-14,22H,11-12,15H2,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSSQFAAMQJFTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN2C(C(=O)N(C2=O)C3=CC(=CC=C3)F)CC(=O)NC4=CC(=CC=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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